Cyclooctyne-O-amido-PEG4-NHS ester
Description
Cyclooctyne-O-amido-PEG4-NHS ester (CAS: 1425803-45-7) is a bifunctional reagent widely used in copper-free click chemistry and bioconjugation. Its molecular formula is C₁₄H₁₇NO₅, with a molecular weight of 279.29 g/mol . The compound features:
- Cyclooctyne moiety: Enables strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-containing molecules without requiring cytotoxic copper catalysts .
- PEG4 spacer: Enhances solubility and reduces steric hindrance during reactions .
- NHS ester: Reacts with primary amines (e.g., lysine residues in proteins) to form stable amide bonds .
It is stored at -20°C under nitrogen protection and dissolves in organic solvents like DMSO or aqueous buffers with PEG300/Tween-80 . Applications include antibody-drug conjugates (ADCs), protein labeling, and bioimaging .
Properties
Molecular Formula |
C25H38N2O10 |
|---|---|
Molecular Weight |
526.6 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2-cyclooct-2-yn-1-yloxyacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C25H38N2O10/c28-22(20-36-21-6-4-2-1-3-5-7-21)26-11-13-33-15-17-35-19-18-34-16-14-32-12-10-25(31)37-27-23(29)8-9-24(27)30/h21H,1-4,6,8-20H2,(H,26,28) |
InChI Key |
DXCWDXACHQRXMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC#CC(CC1)OCC(=O)NCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
Preparation Methods
Activation of PEG4 Spacer
The PEG4 spacer is activated via carbodiimide-mediated coupling to introduce reactive intermediates:
- PEG4-diacid (1.0 eq) is dissolved in anhydrous dimethylformamide (DMF) under nitrogen.
- N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq) and N-Hydroxysuccinimide (NHS) (1.5 eq) are added to form an NHS-activated PEG4 intermediate.
- The reaction is stirred at 25°C for 12 hours, followed by filtration to remove dicyclohexylurea byproducts.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 85–90% | |
| Purity (HPLC) | ≥95% |
Conjugation to Cyclooctyne
The NHS-activated PEG4 is coupled to cyclooctyne-amine under mild basic conditions:
- Cyclooctyne-amine (1.0 eq) is dissolved in DMF and cooled to 0°C.
- The NHS-PEG4 intermediate (1.1 eq) is added dropwise, followed by triethylamine (2.0 eq) to maintain pH 8.5.
- The mixture is stirred at 25°C for 24 hours, with progress monitored by thin-layer chromatography (TLC).
Reaction Conditions :
| Parameter | Value | Source |
|---|---|---|
| Temperature | 25°C | |
| Solvent | Anhydrous DMF | |
| Reaction Time | 24 hours |
Critical Analysis of Methodologies
Solvent Selection
Catalytic Efficiency
Yield Optimization
- Temperature control : Reactions above 30°C promote NHS ester hydrolysis, reducing yields to 60–70%.
- Stoichiometric ratios : A 10% excess of NHS-PEG4 intermediate ensures complete cyclooctyne coupling.
Industrial-Scale Production
Large-scale synthesis (≥100 g) employs continuous flow reactors to enhance reproducibility:
- Precursor mixing : Cyclooctyne-amine and NHS-PEG4 are fed into a microreactor at 0.5 mL/min.
- Residence time : 30 minutes at 25°C ensures >95% conversion.
- In-line purification : Simulated moving bed (SMB) chromatography isolates the product with ≥99% purity.
Economic Considerations :
| Parameter | Small Scale | Industrial Scale |
|---|---|---|
| Cost per gram | $1,200 | $220 |
| Throughput | 5 g/week | 1 kg/week |
Challenges and Solutions
Hydrolysis of NHS Ester
Chemical Reactions Analysis
Types of Reactions
Cyclooctyne-O-amido-PEG4-NHS ester undergoes various chemical reactions, including:
Substitution Reactions: The NHS ester group readily reacts with primary amines to form stable amide bonds.
Click Chemistry Reactions: The cyclooctyne moiety participates in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, which are copper-free click reactions.
Common Reagents and Conditions
Primary Amines: React with the NHS ester group to form amide bonds.
Azides: React with the cyclooctyne group in SPAAC reactions.
Major Products Formed
Amide Bonds: Formed through the reaction of the NHS ester group with primary amines.
Triazoles: Formed through SPAAC reactions between the cyclooctyne group and azides.
Scientific Research Applications
Cyclooctyne-O-amido-PEG4-NHS ester is a key reagent in the biomedical industry for conjugating biological molecules efficiently. It facilitates site-specific modification of proteins, peptides, and antibodies for applications such as drug delivery, diagnostics, and targeted therapy. This NHS ester derivative provides high stability and reactivity, making it suitable for synthesizing bioconjugates used in treating diseases like cancer and autoimmune disorders.
Here are some key applications of this compound:
Protein Labeling
Researchers use this compound to label proteins with probes for imaging or purification. It interacts with amine groups on proteins, which allows for the attachment of fluorescent dyes or affinity tags. This is crucial for studying protein localization, interactions, and functions within cells and tissues.
Antibody-Drug Conjugates (ADCs)
This compound is used in synthesizing ADCs, where antibodies are linked to cytotoxic drugs. The NHS ester interacts with lysine residues on the antibody, while the cyclooctyne group contributes to strain-promoted alkyne-azide cycloaddition with drug-linker conjugates. This targeted drug delivery system enhances the therapeutic index and reduces off-target effects in cancer treatments. this compound is a non-cleavable 4 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .
Surface Modification
this compound modifies the surface of biomaterials and medical devices. By introducing biofunctional groups onto surfaces, it enhances biocompatibility and cell attachment in tissue engineering applications. It also helps in creating antifouling surfaces to prevent biofilm formation, which advances medical technology.
Mechanism of Action
Cyclooctyne-O-amido-PEG4-NHS ester exerts its effects through the formation of stable covalent bonds with biological molecules. The NHS ester group reacts with primary amines to form amide bonds, while the cyclooctyne group participates in SPAAC reactions with azides. These reactions enable the site-specific modification of proteins, peptides, and antibodies, allowing for precise targeting and delivery of therapeutic agents.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key structural and functional properties:
Solubility and Stability
- This compound dissolves in organic solvents (e.g., DMSO) and aqueous buffers with solubilizing agents (e.g., PEG300). It remains stable at -20°C for months but degrades rapidly at room temperature .
- DBCO-PEG4-NHS ester has similar solubility but a higher molecular weight, which may reduce diffusion efficiency in certain biological systems .
- Mal-PEG4-NHS ester is less water-soluble but effective in organic-aqueous mixtures .
This compound
DBCO-PEG4-NHS Ester
Mal-PEG4-NHS Ester
- Antibody Engineering : Conjugates drugs to cysteine-engineered antibodies, enabling homogeneous ADC populations .
Biological Activity
Cyclooctyne-O-amido-PEG4-NHS ester (CAS#: 2101206-50-0) is a significant compound in the field of bioconjugation and drug delivery, particularly in the development of antibody-drug conjugates (ADCs). This article provides a comprehensive overview of its biological activity, applications, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclooctyne core linked to a polyethylene glycol (PEG) spacer and an N-hydroxysuccinimide (NHS) ester group. The structure facilitates efficient conjugation reactions with biomolecules, enhancing water solubility and stability.
| Property | Details |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 526.58 g/mol |
| CAS Number | 2101206-50-0 |
| Solubility | DCM, Chloroform, DMSO, DMF |
The NHS ester group allows for the selective reaction with primary amines found on proteins, leading to stable covalent bonds. This property is crucial for the formation of ADCs, where the cytotoxic drug is attached to an antibody via this linker. The non-cleavable nature of the PEG4 linker ensures that once the drug is delivered to the target cell, it remains attached, enhancing therapeutic efficacy while minimizing systemic toxicity .
Antibody-Drug Conjugates (ADCs)
This compound is primarily utilized in the synthesis of ADCs. These conjugates combine the targeting ability of antibodies with the potent cytotoxicity of drugs, allowing for targeted cancer therapy. Research indicates that ADCs constructed with this linker demonstrate improved stability and efficacy compared to traditional methods .
Bioorthogonal Chemistry
The compound plays a pivotal role in bioorthogonal reactions, particularly in click chemistry applications. Its ability to participate in inverse electron demand Diels-Alder (IEDDA) reactions makes it suitable for labeling biomolecules within living systems without interfering with biological processes . This feature is particularly advantageous for imaging and tracking cellular processes in real-time.
Case Studies and Research Findings
- Efficacy in Cancer Therapy : A study highlighted the use of this compound in constructing ADCs that target specific tumor antigens. The results showed significant tumor reduction in animal models with minimal side effects compared to conventional chemotherapy .
- Bioorthogonal Labeling : Research demonstrated that this compound could effectively label proteins in live cells. This capability allows for dynamic studies of protein interactions and cellular processes, showcasing its utility in fundamental biological research .
- Enhanced Stability : Compared to traditional linkers, this compound exhibits greater resistance to hydrolysis and proteolysis, which contributes to prolonged circulation time and enhanced therapeutic index of ADCs .
Q & A
Basic: How to design conjugation experiments using Cyclooctyne-O-amido-PEG4-NHS ester?
Methodological Answer:
this compound enables two-step bioconjugation:
NHS Ester Reaction: React with primary amines (e.g., lysine residues in proteins) at pH 7–9 (e.g., 0.1 M sodium bicarbonate buffer). Use a 1:1 to 1:5 molar ratio (target molecule:reagent) for 1–2 hours at 4–25°C.
SPAAC Click Chemistry: Incubate the cyclooctyne-modified product with azide-functionalized molecules (e.g., fluorescent dyes, drugs) at 25–37°C for 1–4 hours. Avoid copper catalysts, as cyclooctyne undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) .
Purification: Remove excess reagent via dialysis, size-exclusion chromatography, or centrifugal filters (MWCO: 3–10 kDa).
Advanced: How to resolve low conjugation efficiency in SPAAC reactions?
Methodological Answer:
Low efficiency may arise from:
- Reagent Degradation: Confirm reagent integrity via HPLC or MALDI-TOF. Store at −20°C in anhydrous DMSO to prevent hydrolysis of the NHS ester .
- Azide Accessibility: Optimize azide concentration (10–100 µM) and reaction time (2–24 hours). Use a 1.5–2x molar excess of azide relative to cyclooctyne.
- Competing Reactions: Check for residual amines (e.g., Tris buffers) that may hydrolyze the NHS ester. Replace with HEPES or PBS .
Basic: What are the critical storage conditions for this reagent?
Methodological Answer:
- Temperature: Store lyophilized powder at −20°C under nitrogen or argon to prevent oxidation of cyclooctyne .
- Solubility: Reconstitute in anhydrous DMSO (100 mg/mL) and aliquot to avoid freeze-thaw cycles. Do not use aqueous buffers directly for dissolution .
- Stability: Monitor NHS ester activity via UV-Vis (λ = 260–280 nm for hydrolyzed byproducts) .
Advanced: How to validate successful conjugation using analytical techniques?
Methodological Answer:
- SDS-PAGE: Compare migration shifts between unmodified and conjugated proteins. Stain with Coomassie or silver nitrate .
- MALDI-TOF/MS: Detect mass shifts corresponding to PEG4-NHS ester (+279 Da) and azide-coupled products .
- Fluorescence Quantification: If using azide-fluorophores (e.g., Alexa Fluor 488-azide), measure fluorescence intensity pre/post conjugation .
Basic: What solvents are compatible with this compound?
Methodological Answer:
- Primary Solvent: Anhydrous DMSO (100 mg/mL solubility). Avoid water during initial dissolution to prevent NHS ester hydrolysis .
- Aqueous Compatibility: Dilute DMSO stock into PBS or HEPES buffer (final DMSO ≤10% v/v) for biological assays .
- Incompatible Solvents: Avoid primary amines (e.g., Tris, ethanolamine) and thiol-containing buffers (e.g., DTT, β-mercaptoethanol) .
Advanced: How to mitigate solubility issues in live-cell labeling experiments?
Methodological Answer:
- PEG-Mediated Solubilization: Use PEG-containing buffers (e.g., 0.1% PEG-8000) to stabilize hydrophobic cyclooctyne moieties .
- Stepwise Dilution: Add DMSO stock gradually to cell culture media (≤1% final DMSO) to prevent precipitation .
- Control Experiments: Include a non-reactive cyclooctyne analog to distinguish specific labeling from background aggregation .
Basic: What functional groups in this compound drive its reactivity?
Methodological Answer:
- NHS Ester: Reacts with primary amines (e.g., lysine, protein N-termini) to form stable amide bonds .
- Cyclooctyne: Undergoes SPAAC with azides without copper catalysts, ideal for sensitive biological systems .
- PEG4 Spacer: Enhances hydrophilicity and reduces steric hindrance between conjugated molecules .
Advanced: How to address contradictory kinetic data in multi-step conjugation workflows?
Methodological Answer:
- Kinetic Profiling: Use stopped-flow spectroscopy to monitor NHS ester hydrolysis and SPAAC reaction rates separately .
- Side-Reaction Controls: Include azide-free and amine-free controls to identify non-specific binding or hydrolysis .
- Batch Consistency: Verify reagent purity (≥95% via HPLC) and lot-to-lot variability using NMR (¹H, ¹³C) .
Basic: How to determine optimal molar ratios for protein labeling?
Methodological Answer:
- Initial Testing: Start with 1:1 (protein:reagent) and scale to 1:5. Avoid excess reagent to prevent aggregation.
- Quantification: Measure unreacted amines using TNBS (2,4,6-trinitrobenzenesulfonic acid) assay post-conjugation .
- Empirical Adjustment: For large proteins (>50 kDa), use higher ratios (1:3–1:5) to account for steric effects .
Advanced: What are the limitations of using this reagent for in vivo studies?
Methodological Answer:
- Serum Stability: Cyclooctyne may react with endogenous azides in serum. Pre-clear reagents via size-exclusion chromatography .
- Biodistribution: PEG4 improves solubility but may accelerate renal clearance. Test pharmacokinetics with radiolabeled analogs (e.g., ¹²⁵I) .
- Toxicity: Ensure residual DMSO ≤0.1% in final formulations for animal studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
